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Compound of Interest

Compound Name: trimethyl(prop-1-en-2-yloxy)silane

Cat. No.: B157659

An In-depth Technical Guide to Isopropenyl Trimethylsilyl Ether: Structure, Synthesis, and
Reactivity

Executive Summary: Isopropenyl trimethylsilyl ether, also known as 2-(trimethylsiloxy)propene,
is a pivotal silyl enol ether in modern organic synthesis. Derived from acetone, it serves as a
stable and versatile enolate equivalent, enabling a wide range of carbon-carbon bond-forming
reactions. Its utility is most prominently showcased in the Mukaiyama aldol addition, where it
acts as a potent nucleophile for the construction of B-hydroxy ketones, key intermediates in the
synthesis of complex natural products and pharmaceuticals. This guide provides a
comprehensive overview of its molecular structure, detailed spectroscopic signature, robust
synthetic protocols, and core reactivity, offering field-proven insights for researchers in
chemical synthesis and drug development.

Molecular Structure and Properties

Isopropenyl trimethylsilyl ether possesses the chemical formula CeH140Si. The structure
consists of an isopropenyl group linked through an oxygen atom to a trimethylsilyl (TMS) group.
[1][2][3] This arrangement classifies it as a silyl enol ether, a class of compounds that are
generally more stable and easier to handle than their corresponding lithium enolates, yet retain
the potent nucleophilicity of the enolate at the a-carbon.[4]

The silicon-oxygen bond is notably strong, which contributes to the compound's stability,
allowing for its isolation and purification. The trimethylsilyl group is sterically bulky and
electronically influences the reactivity of the enol ether system.

Diagram 1: Molecular Structure of Isopropenyl Trimethylsilyl Ether
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Caption:Ball-and-stick representation of Isopropenyl Trimethylsilyl Ether.

Table 1: Physicochemical Properties of Isopropenyl Trimethylsilyl Ether

Property Value Source
CAS Number 1833-53-0 [3]
Molecular Formula CeH140Si [1112]
Molecular Weight 130.26 g/mol [11[3]
Appearance Colorless liquid [3]
Density 0.78 g/mL at 25 °C [3]
Refractive Index (n20/D) 1.395 [3]
Boiling Point 94 °C [5]
SMILES String CC(=C)O(C)C [11[3]

Spectroscopic Characterization

Accurate characterization is paramount for confirming the purity and identity of isopropenyl

trimethylsilyl ether. The following data represents a standard analytical signature for the

compound.

Table 2: Summary of Spectroscopic Data
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'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum provides an unambiguous fingerprint of the molecule's proton
environments.

e 0 4.05 ppm (singlet, 2H): These two signals, appearing as a sharp singlet, correspond to the
two geminal protons of the terminal alkene (=CHz). Their chemical equivalence is a result of
free rotation around the C-O bond.

e 0 1.77 ppm (singlet, 3H): This singlet represents the three protons of the methyl group
attached to the double bond (-C(CHs)=).

e 6 0.21 ppm (singlet, 9H): The strong singlet at high field is characteristic of the nine
equivalent protons of the trimethylsilyl (-Si(CHs)s3) group.[6] The electropositive nature of
silicon results in significant shielding of these protons.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available experimental spectrum is sparse, the chemical shifts can be reliably
predicted based on established substituent effects.

e 0 ~156 ppm: The quaternary carbon of the double bond attached to the oxygen atom (=C-O).
The electronegative oxygen atom deshields this carbon, shifting it significantly downfield.
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e 0 ~89 ppm: The terminal methylene carbon of the double bond (=CHz). This carbon is shifted
upfield relative to the other sp? carbon due to being at the terminus of the pi system.

e 0 ~20 ppm: The methyl carbon attached to the double bond (-CHs). This is a typical range for
an sp? carbon attached to an sp2 carbon.[7]

e 0 ~0 ppm: The three equivalent methyl carbons of the trimethylsilyl group (-Si(CHs)3). Similar
to their protons, these carbons are highly shielded by the silicon atom.[8]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

e ~1650 cm~1 (C=C Stretch): A moderate absorption in this region confirms the presence of the
carbon-carbon double bond.

e ~1255 cm~! and ~845 cm~! (Si-CHs Deformations): Strong, sharp peaks in these regions are
highly characteristic of the trimethylsilyl group.

e ~1080 cm~1 (C-O Stretch): A strong absorption corresponding to the stretching of the C-O
single bond in the enol ether linkage.[9][10]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern for
silyl ethers.

e m/z 130 (M*): The molecular ion peak, corresponding to the full mass of the molecule.

e m/z 115 ([M-15]*): A very prominent peak resulting from the loss of a methyl radical (*CHs)
from the trimethylsilyl group. This fragmentation is a hallmark of TMS derivatives.[11][12]

» m/z 73 ([(CH3)sSi]*): This is typically the base peak in the spectrum and corresponds to the
stable trimethylsilyl cation. Its high intensity is a definitive indicator of a TMS-containing
compound.[11]

Synthesis of Isopropenyl Trimethylsilyl Ether
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The synthesis of silyl enol ethers is a fundamental transformation in organic chemistry.
Isopropenyl trimethylsilyl ether is prepared from acetone via trapping of its enolate with an
electrophilic silicon source, typically trimethylsilyl chloride (TMSCI).[4]

Mechanistic Principles: Kinetic vs. Thermodynamic
Control

For unsymmetrical ketones, the choice of reaction conditions dictates the regioselectivity of
enolate formation, leading to either the kinetic or thermodynamic silyl enol ether.[13]

» Kinetic Control: Favored by strong, sterically hindered bases (e.g., Lithium Diisopropylamide,
LDA) at low temperatures (-78 °C) with short reaction times. The base rapidly removes the
most sterically accessible a-proton, leading to the less substituted enolate.[4][14][15]

o Thermodynamic Control: Favored by weaker bases (e.g., triethylamine, EtsN) at higher
temperatures (room temperature or above) with longer reaction times. These conditions
allow for equilibration, leading to the formation of the more stable, more substituted enolate.
[41[6][14]

Causality: For acetone, a symmetrical ketone, both a-carbons are identical. Therefore, the
distinction between kinetic and thermodynamic control is moot, as only one silyl enol ether
product can be formed. However, understanding this principle is crucial for applying silyl enol
ether chemistry to more complex substrates. The protocol described below utilizes conditions
that are broadly applicable and highly effective.

Diagram 2: Synthetic Workflow for Isopropenyl Trimethylsilyl Ether

1. Setup & Inert Atmosphere
(Flame-dried flask, Argon)

3. Cool to -78 °C 4. Generate LDA 5. Add Acetone 6. Add TMSCI 8. Distillation
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Caption:Step-by-step workflow for the synthesis of silyl enol ethers.

Experimental Protocol: Synthesis from Acetone
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This protocol describes the in-situ generation of LDA followed by enolate formation and
silylation.

Materials:

Diisopropylamine

e n-Butyllithium (n-BuLi) in hexanes

o Acetone, anhydrous

e Trimethylsilyl chloride (TMSCI)

e Tetrahydrofuran (THF), anhydrous

o Saturated aqueous sodium bicarbonate (NaHCOs)
e Brine

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

Inert Atmosphere: A round-bottom flask equipped with a magnetic stir bar and a dropping
funnel is flame-dried under vacuum and backfilled with argon.

o Reagent Addition: Anhydrous THF is added via syringe, followed by diisopropylamine (1.1
equivalents). The solution is cooled to -78 °C in a dry ice/acetone bath.

o Base Generation: n-BuLi (1.05 equivalents) is added dropwise to the stirred solution. The
mixture is stirred at -78 °C for 30 minutes to ensure complete formation of LDA.

o Enolate Formation: Acetone (1.0 equivalent) is added dropwise, and the reaction is stirred for
an additional 45 minutes at -78 °C.

 Silylation: TMSCI (1.2 equivalents) is added dropwise. The reaction mixture is allowed to
slowly warm to room temperature over 2 hours.
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o Workup: The reaction is quenched by the slow addition of saturated aqueous NaHCOs. The
mixture is transferred to a separatory funnel and extracted with diethyl ether (3x).

 Purification: The combined organic layers are washed with brine, dried over anhydrous
MgSOa, filtered, and concentrated under reduced pressure. The crude product is purified by
fractional distillation to yield pure isopropenyl trimethylsilyl ether.

Reactivity and Applications in Organic Synthesis

Isopropenyl trimethylsilyl ether is a cornerstone nucleophile in reactions that form C-C bonds at
the a-position of a ketone.

The Mukaiyama Aldol Addition

The most significant application is the Mukaiyama aldol addition, a Lewis acid-catalyzed
reaction between a silyl enol ether and a carbonyl compound (typically an aldehyde or ketone).
[16][17] This reaction is a powerful alternative to traditional base-mediated aldol reactions,
offering milder conditions and greater control.

Causality and Mechanism: The key to the Mukaiyama aldol reaction is the activation of the
carbonyl electrophile by a Lewis acid (e.g., TiCls, SnCls, BF3-OEt2).[17][18]

Activation: The Lewis acid coordinates to the oxygen atom of the aldehyde or ketone,
rendering the carbonyl carbon significantly more electrophilic.[1][19]

» Nucleophilic Attack: The silyl enol ether, acting as the nucleophile, attacks the activated
carbonyl carbon. The double bond of the enol ether performs the attack, and the silicon-
oxygen bond is cleaved.

¢ Intermediate Formation: This attack forms a new carbon-carbon bond and generates a
silylated aldol adduct intermediate.

o Workup: Aqueous workup hydrolyzes the silyl ether to reveal the 3-hydroxy ketone product.
[17]

The acyclic transition state of the reaction allows for stereocontrol based on the geometry of
the silyl enol ether and the choice of Lewis acid and substrates.[17][18]

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


http://orgsyn.org/content/pdfs/Spectrum/v96p0258_1H_Note%2016.pdf
https://scs.illinois.edu/system/files/inline-files/NMR_chem_shifts.pdf
https://scs.illinois.edu/system/files/inline-files/NMR_chem_shifts.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/trimethylsilyl-2-trimethylsilyloxyprop-2-enoate
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHQ95GJ9U6
https://pubmed.ncbi.nlm.nih.gov/31808199/
https://scs.illinois.edu/system/files/inline-files/NMR_chem_shifts.pdf
https://scs.illinois.edu/system/files/inline-files/NMR_chem_shifts.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/trimethylsilyl-2-trimethylsilyloxyprop-2-enoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Diagram 3: Mechanism of the Mukaiyama Aldol Addition
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Caption:Logical flow of the Mukaiyama aldol addition mechanism.

Other Synthetic Applications

Beyond the Mukaiyama aldol reaction, isopropenyl trimethylsilyl ether is used in:

e Michael Additions: As a soft nucleophile, it can undergo conjugate addition to a,3-
unsaturated carbonyl compounds.[4]

o Alkylation Reactions: It reacts with SN1-active electrophiles, such as tertiary or benzylic
halides, in the presence of a Lewis acid to form a-alkylated ketones.[4]

» Halogenation: Reaction with halogen sources (e.g., NBS, NCS) provides a-haloketones.[4]

Experimental Protocol: Representative Mukaiyama
Aldol Reaction

This protocol details the reaction of isopropenyl trimethylsilyl ether with benzaldehyde,
catalyzed by titanium tetrachloride (TiCla).

Materials:

Isopropenyl trimethylsilyl ether

Benzaldehyde

Titanium tetrachloride (TiCla)

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCOs)

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

 Inert Atmosphere: A flame-dried, three-neck round-bottom flask fitted with a stir bar,
thermometer, and argon inlet is charged with anhydrous DCM.
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e Cooling: The flask is cooled to -78 °C.

» Reagent Addition: Benzaldehyde (1.0 equivalent) is added via syringe, followed by the
dropwise addition of TiCla (1.1 equivalents). The solution is stirred for 5 minutes.

» Nucleophile Addition: Isopropenyl trimethylsilyl ether (1.2 equivalents) is added dropwise
over 10 minutes, ensuring the internal temperature remains below -70 °C.

e Reaction: The reaction is stirred at -78 °C for 2-3 hours, with progress monitored by Thin
Layer Chromatography (TLC).

e Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous
NaHCOs. The mixture is allowed to warm to room temperature and is stirred vigorously until
both layers are clear.

o Extraction and Purification: The layers are separated, and the aqueous layer is extracted
with DCM (3x). The combined organic layers are dried over MgSOQa, filtered, and
concentrated. The crude product is purified by flash column chromatography on silica gel to
yield the desired 3-hydroxy ketone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Sources

1. GSRS [gsrs.ncats.nih.gov]

2. Propene, 2-trimethylsilyloxy [webbook.nist.gov]

3. —HREA-FEZFESEE)ESR =285% | Sigma-Aldrich [sigmaaldrich.com]
4. orgsyn.org [orgsyn.org]

5. webstor.srmist.edu.in [webstor.srmist.edu.in]

6.

ISOPROPENYLOXYTRIMETHYLSILANE(1833-53-0) 1H NMR spectrum
[chemicalbook.com]

7. chem.libretexts.org [chem.libretexts.org]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b157659?utm_src=pdf-custom-synthesis
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHQ95GJ9U6
https://webbook.nist.gov/cgi/cbook.cgi?ID=R333227&Mask=2000
https://www.sigmaaldrich.com/HK/zh/product/aldrich/376078
http://orgsyn.org/content/pdfs/Spectrum/v96p0258_13C_Note%2016.pdf
https://webstor.srmist.edu.in/web_assets/srm_mainsite/files/downloads/Spectroscopy%20infrared_spectoscopy.pdf
https://www.chemicalbook.com/SpectrumEN_1833-53-0_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_1833-53-0_1HNMR.htm
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 10.

8. organicchemistrydata.org [organicchemistrydata.org]

9. chem.libretexts.org [chem.libretexts.org]

18.8 Spectroscopy of Ethers — Organic Chemistry: A Tenth Edition — OpenStax

adaptation 1 [ncstate.pressbooks.pub]

e 11.
e 12.
e 13.
e 14,
e 15.
e 16.
e 17.
e 18.

researchgate.net [researchgate.net]
researchgate.net [researchgate.net]
pdf.benchchem.com [pdf.benchchem.com]
pubs.acs.org [pubs.acs.org]

web.pdx.edu [web.pdx.edu]

orgsyn.org [orgsyn.org]

scs.illinois.edu [scs.illinois.edu]

2-Propenoic acid, 2-((trimethylsilyl)oxy)-, trimethylsilyl ester | C9H2003Si2 | CID 521587

- PubChem [pubchem.ncbi.nim.nih.gov]

e 19.

MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED

ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [isopropenyl trimethylsilyl ether structure]. BenchChem,
[2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157659#isopropenyl-trimethylsilyl-ether-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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